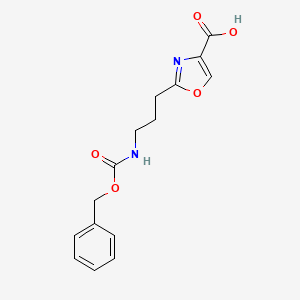
Diallyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonate moiety, which is further substituted with two allyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl phenylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with allyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the direct aryloxylation or alkyloxylation of dialkyl phosphonates. This process uses hydroxy compounds to afford mixed phosphonates with good yields and functional group tolerance. The reaction is facilitated by the presence of trifluoromethanesulfonic anhydride (Tf2O) and pyridine, which generate a highly reactive phosphoryl pyridin-1-ium salt intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diallyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphinite derivatives.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine and phosphinite derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diallyl phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: Phosphonate derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diallyl phenylphosphonate and its derivatives involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or covalent modification of the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar structure but lacks the allyl groups.
Diallyl phosphonate: Similar structure but lacks the phenyl group.
Triphenyl phosphite: Contains three phenyl groups attached to a phosphorus atom but lacks the allyl groups.
Uniqueness
Diallyl phenylphosphonate is unique due to the presence of both allyl and phenyl groups attached to the phosphonate moietyThe allyl groups provide sites for further functionalization, while the phenyl group enhances the compound’s stability and potential biological activity .
Properties
CAS No. |
2948-89-2 |
|---|---|
Molecular Formula |
C12H15O3P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
bis(prop-2-enoxy)phosphorylbenzene |
InChI |
InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
InChI Key |
YSRMRWIQPVDQBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP(=O)(C1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)






![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)


![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide](/img/structure/B12069272.png)

